molecular formula C24H24N2O2S B5752892 2-({[2-(2-Phenylethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({[2-(2-Phenylethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5752892
M. Wt: 404.5 g/mol
InChI Key: IRGZRGVGJHWFAH-UHFFFAOYSA-N
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Description

2-({[2-(2-Phenylethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic benzothiophene-3-carboxamide derivative characterized by a tetrahydrobenzothiophene core substituted at position 2 with a phenylethylphenyl carbonylamino group. This compound belongs to a class of molecules designed for biological activity modulation, leveraging the benzothiophene scaffold’s conformational rigidity and capacity for diverse functionalization.

Properties

IUPAC Name

2-[[2-(2-phenylethyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S/c25-22(27)21-19-12-6-7-13-20(19)29-24(21)26-23(28)18-11-5-4-10-17(18)15-14-16-8-2-1-3-9-16/h1-5,8-11H,6-7,12-15H2,(H2,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGZRGVGJHWFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3CCC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(2-Phenylethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core and introduce the phenylethyl group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and reagents like organoboron compounds for Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms could be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(2-Phenylethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzothiophene core or the phenylethyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-({[2-(2-Phenylethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[2-(2-Phenylethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The phenylethyl group can interact with hydrophobic pockets in proteins, while the benzothiophene core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s phenylethylphenyl group distinguishes it from derivatives with electron-withdrawing groups (e.g., trifluoroacetyl in Compound 7) or heterocyclic appendages (e.g., pyrimidine in Compound 8). These substitutions alter electronic properties and steric accessibility .
  • Compounds with ester or cyano groups (e.g., Ev. 17) prioritize solubility and metabolic stability, whereas carboxamide derivatives (e.g., target compound) may enhance target binding via hydrogen bonding .

Table 2: Pharmacological Activities of Selected Derivatives

Compound Name / ID Biological Activity Mechanism / Target Reference
Target compound Not explicitly reported (inferred from SAR studies) Potential kinase or receptor modulation via bulky aromatic substituents.
N-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methylene]amino}-... (Ev. 14) Antimicrobial activity Disruption of bacterial cell membranes via hydrophobic interactions.
Ethyl 2-(2-cyano-3-phenylacrylamido)-4,5-dimethylthiophene-3-carboxylate (Ev. 17) Antioxidant (IC₅₀: 12.5 μM in DPPH assay) Radical scavenging via cyano and conjugated acrylamido groups.
2-{[(2-Methylphenoxy)acetyl]amino}-... (Ev. 20) Unspecified activity (structural analog) Ether-linked substituents may enhance bioavailability.

Key Observations :

  • Antimicrobial activity in derivatives like Ev. 14 correlates with aromatic substituents (e.g., methoxyphenyl), which enhance lipophilicity and membrane penetration .
  • Antioxidant efficacy in Ev. 17 is attributed to electron-deficient acrylamido and cyano groups, enabling radical stabilization . The target compound’s lack of such groups suggests divergent applications.

Crystallographic and Conformational Insights

  • Derivatives like those in Ev. 11 exhibit coplanar aromatic systems due to intramolecular N–H⋯N hydrogen bonds, locking the molecular conformation . Similar effects may occur in the target compound due to its amide linkages.
  • Crystallography tools (e.g., SHELX, ORTEP-3) have been critical in resolving these structures, highlighting the role of hydrogen bonding in stability .

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